molecular formula C13H14N4O2 B2993033 (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-57-9

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2993033
CAS No.: 2321331-57-9
M. Wt: 258.281
InChI Key: SXOPMWYIHZOMCX-ONEGZZNKSA-N
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Description

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a furan ring, a triazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Triazole Moiety: The triazole ring is often formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols.

    Coupling Reactions: The final step involves coupling the furan, triazole, and azetidine components under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced azetidine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, triazole, and azetidine rings can contribute to binding affinity and specificity through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of the azetidine ring, which can impart different chemical and biological properties compared to its analogs with pyrrolidine or piperidine rings. The azetidine ring’s smaller size and higher ring strain can lead to distinct reactivity and binding characteristics.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-7-19-12)16-8-11(9-16)10-17-6-5-14-15-17/h1-7,11H,8-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPMWYIHZOMCX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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